![molecular formula C13H23NO5 B1444038 cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate CAS No. 1363404-85-6](/img/structure/B1444038.png)
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate
Overview
Description
“Cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate” is a chemical compound with the CAS Number: 1363404-85-6 . It has a molecular weight of 273.33 . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name of the compound is ethyl (3R,4R)-3- [ (tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylate . The InChI code for the compound is 1S/C13H23NO5/c1-5-18-11 (15)9-6-7-17-8-10 (9)14-12 (16)19-13 (2,3)4/h9-10H,5-8H2,1-4H3, (H,14,16)/t9-,10+/m1/s1 .Physical And Chemical Properties Analysis
The compound is a white to yellow solid . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis of Bioactive Molecules
The compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its structure is pivotal in constructing complex natural products and pharmaceuticals that exhibit a wide range of biological activities. The 2H-pyran ring, in particular, is a recurring motif in many natural products .
Peptide Synthesis
This compound is used in peptide synthesis, where the tert-butoxycarbonyl (Boc) group acts as a protective group for amino acids. The Boc group is stable under a variety of conditions but can be removed under mild acidic conditions, making it ideal for stepwise peptide construction .
Material Science
In material science, this compound can be utilized to create polymers with specific properties. The 2H-pyran ring can impart flexibility and stability to the polymer chains, which is beneficial in developing new materials with desired mechanical properties .
Chemical Synthesis
It plays a critical role in chemical synthesis as an intermediate or a reagent. Its ability to undergo various chemical reactions makes it a valuable tool for constructing complex chemical compounds .
Chromatography
The compound can be used in chromatography as a standard or a derivative to aid in the separation of substances. Its unique structure allows it to interact with different chromatographic media, facilitating the purification of specific compounds .
Analytical Chemistry
In analytical chemistry, it can be used to develop new analytical methods. Its predictable reactivity and stability under certain conditions make it a good candidate for use in calibration standards and chemical assays .
High-Temperature Reactions
The compound’s stability at high temperatures makes it suitable for reactions that require thermal stability. This property is particularly useful in deprotection reactions of amino acids and peptides at high temperatures using a thermally stable ionic liquid .
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, call a poison center or doctor if you feel unwell . Rinse mouth if swallowed .
properties
IUPAC Name |
ethyl (3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(15)9-6-7-17-8-10(9)14-12(16)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTITCHCBAHVAM-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCOC[C@@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110937 | |
Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Ethyl 3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylate | |
CAS RN |
1363404-85-6 | |
Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363404-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-carboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]tetrahydro-, ethyl ester, (3R,4R)-rel- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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